

Solubility of 1-(2-Chloro-5methylphenyl)ethanone in different solvents

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Compound of Interest

1-(2-Chloro-5methylphenyl)ethanone

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Solubility of 1-(2-Chloro-5-methylphenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of **1-(2-Chloro-5-methylphenyl)ethanone**. Due to a lack of publicly available experimental solubility data for this specific compound, this guide focuses on predicted solubility values, detailed experimental protocols for determining solubility, and relevant computational methodologies. This information is crucial for applications in drug development, chemical synthesis, and academic research.

Predicted Solubility of 1-(2-Chloro-5-methylphenyl)ethanone

In the absence of experimental data, computational methods provide valuable estimates of a compound's solubility in various solvents. The following table summarizes the predicted solubility of **1-(2-Chloro-5-methylphenyl)ethanone** based on quantitative structure-activity relationship (QSAR) models and other computational tools. It is important to note that these are theoretical values and should be confirmed by experimental analysis.



Solvent	Predicted Solubility	Method
Water	Very Low to Insoluble	QSAR-based prediction
Dimethyl Sulfoxide (DMSO)	Soluble	Based on structurally similar compounds[1][2]
Ethanol	Moderately Soluble	General solubility trends for aromatic ketones
Acetone	Soluble	General solubility trends for aromatic ketones
Dichloromethane	Soluble	General solubility trends for aromatic ketones
Hexane	Sparingly Soluble to Insoluble	Polarity mismatch

Note: For the structurally related compound, 1-(2-Hydroxy-5-methylphenyl)ethanone, it has been reported to be insoluble in water and soluble in DMSO at a concentration of 50 mg/mL (requiring ultrasonication).[1][2] This information provides a useful, albeit indirect, reference point.

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is a critical step in its characterization. The following are standard experimental protocols that can be employed to ascertain the solubility of **1-(2-Chloro-5-methylphenyl)ethanone**.

Protocol 1: Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

Preparation of Saturated Solution: An excess amount of solid 1-(2-Chloro-5-methylphenyl)ethanone is added to a known volume of the desired solvent in a sealed,



thermostated flask.

- Equilibration: The flask is agitated (e.g., using a mechanical shaker or magnetic stirrer) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
- Phase Separation: The suspension is allowed to settle, and the solid and liquid phases are separated by centrifugation or filtration. Care must be taken to avoid any undissolved solid from contaminating the supernatant.
- Quantification: The concentration of 1-(2-Chloro-5-methylphenyl)ethanone in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or Gas Chromatography (GC).
- Data Analysis: The solubility is expressed as the mass of solute per unit volume of solvent (e.g., mg/mL or g/100mL) or in molar units (mol/L).

Protocol 2: High-Throughput Screening (HTS) Solubility Assays

For rapid screening of solubility in multiple solvents or under different conditions, various HTS methods can be employed.

Methodology (Example using a 96-well plate format):

- Compound Dispensing: A known amount of **1-(2-Chloro-5-methylphenyl)ethanone** (e.g., from a DMSO stock solution) is dispensed into the wells of a 96-well plate.
- Solvent Addition: The desired solvents are added to the wells.
- Equilibration and Mixing: The plate is sealed and agitated for a set period to facilitate dissolution.
- Analysis: The solubility is assessed using a plate reader-based method. This can involve nephelometry (light scattering to detect undissolved particles) or by measuring the concentration in the supernatant after centrifugation of the plate.



Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical logical workflow for the synthesis, purification, and subsequent characterization (including solubility assessment) of **1-(2-Chloro-5-methylphenyl)ethanone**.



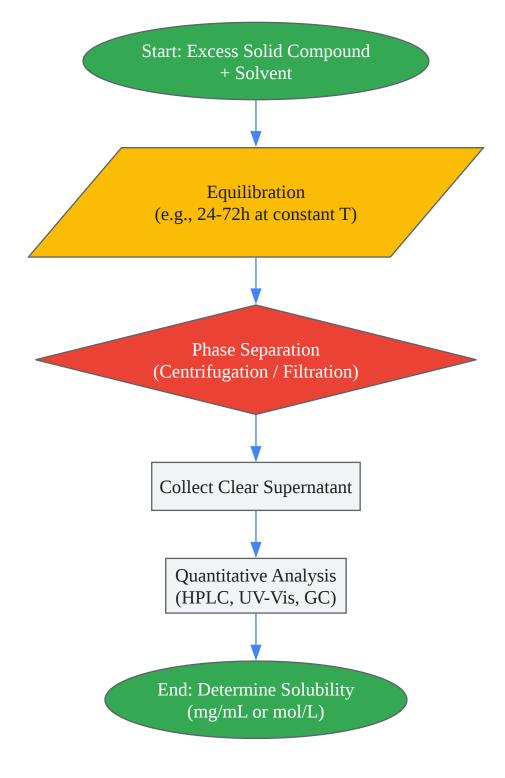
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Caption: Logical workflow for the synthesis and characterization of **1-(2-Chloro-5-methylphenyl)ethanone**.

Experimental Workflow for Solubility Determination

The following diagram details the key steps in an experimental workflow for determining the solubility of **1-(2-Chloro-5-methylphenyl)ethanone**.





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Caption: Experimental workflow for determining equilibrium solubility.

Representative Signaling Pathway

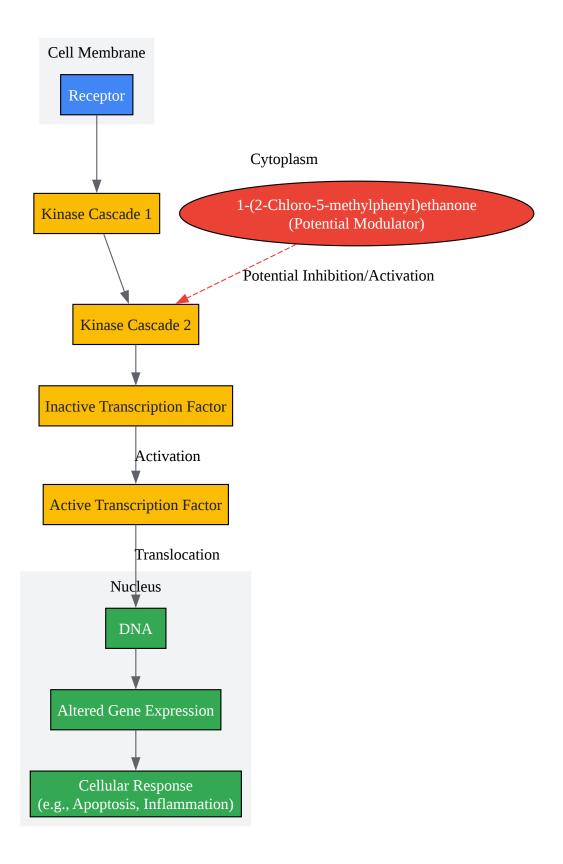






While specific signaling pathways modulated by **1-(2-Chloro-5-methylphenyl)ethanone** are not well-documented, compounds with similar structural motifs, such as chloroacetophenones, can potentially interact with various cellular pathways, often through electrophilic reactivity. The diagram below represents a generalized signaling cascade that could be influenced by such compounds, leading to cellular responses like apoptosis or inflammation. This should be considered a hypothetical example.





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Caption: Representative signaling pathway potentially modulated by a reactive small molecule.



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References

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- 2. 1-(2-Hydroxy-5-methylphenyl)ethanone | 1450-72-2 [chemicalbook.com]
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